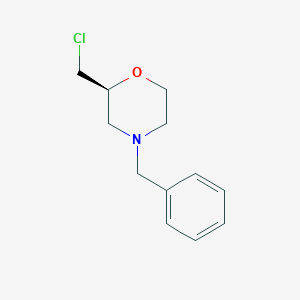

(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

概要

説明

“(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is a chemical compound with the CAS Number: 1222556-84-4. It has a molecular weight of 225.72 . The IUPAC name for this compound is (2S)-4-benzyl-2-(chloromethyl)morpholine . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is 1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1 . The InChI key is GVWRZZNYCOTWNN-GFCCVEGCSA-N .Physical And Chemical Properties Analysis

“(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is a solid at room temperature . The compound should be stored in a refrigerator .科学的研究の応用

Complexation with Metals :

- The study by Singh et al. (2000) demonstrates the synthesis of morpholine derivatives and their complexation with palladium(II) and mercury(II), leading to the formation of structurally characterized Pd-complexes with a square planar geometry around palladium. This research highlights the potential of morpholine derivatives in forming complexes with metal ions, which could have implications in catalysis or material sciences (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Catalysis in Heck Reaction :

- Pradhumn Singh et al. (2013) synthesized N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands and their palladium(II) complexes, which showed promising results as catalysts in the Heck reaction. These findings suggest that morpholine derivatives can enhance the efficiency of important organic reactions (Singh, Das, Prakash, & Singh, 2013).

Synthesis and Reactions of Quinazolinones :

- Ozaki, Yamada, and Oine (1980) explored the synthesis of 1-phenyl-2-substituted-4(1H)-quinazolinones and their reactions, including interaction with morpholine. This work contributes to the broader understanding of quinazolinone chemistry, which has potential pharmaceutical applications (Ozaki, Yamada, & Oine, 1980).

Biological Activity :

- Mamatha S.V et al. (2019) focused on the synthesis of a morpholine derivative and its screening for various biological activities, including antibacterial and anti-TB activity. Their research showcases the potential biomedical applications of morpholine derivatives (Mamatha S.V, Bhat, K, & Meenakshi S.K., 2019).

Corrosion Inhibition :

- Nnaji et al. (2017) investigated morpholine-based carboxamide derivatives as corrosion inhibitors for mild steel, demonstrating the utility of morpholine derivatives in materials protection and surface chemistry (Nnaji, Ujam, Ibisi, Ani, Onuegbu, Olasunkanmi, & Ebenso, 2017).

Molluscicidal Agent :

- Duan et al. (2014) synthesized and evaluated a morpholine derivative as a molluscicidal agent, providing insights into the potential use of such compounds in agricultural or environmental applications (Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, & Xu, Dong-fang, 2014).

Safety and Hazards

特性

IUPAC Name |

(2S)-4-benzyl-2-(chloromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWRZZNYCOTWNN-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)